molecular formula C17H19NO5 B10975133 6-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10975133
M. Wt: 317.34 g/mol
InChI Key: XQCAPQCPJODDFO-UHFFFAOYSA-N
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Description

6-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethoxycarbonyl group, and an anilino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 4-(ethoxycarbonyl)aniline with cyclohexene-1-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 6-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-{[3,5-bis(ethoxycarbonyl)anilino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid: This compound has a similar structure but with additional ethoxycarbonyl groups and methyl substitutions.

    6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid: This compound features a piperazinyl group instead of an anilino group.

Uniqueness

6-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

6-[(4-ethoxycarbonylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H19NO5/c1-2-23-17(22)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(20)21/h3-4,7-10,13-14H,2,5-6H2,1H3,(H,18,19)(H,20,21)

InChI Key

XQCAPQCPJODDFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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